molecular formula C58H92N18O10 B1664361 Acth (7-16)NH2 CAS No. 57241-86-8

Acth (7-16)NH2

Cat. No. B1664361
CAS RN: 57241-86-8
M. Wt: 1201.5 g/mol
InChI Key: HTQNAQFVDAMSPJ-XAPJERKZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acth (7-16)NH2 exhibits neurotrophic effects.

Scientific Research Applications

Behavioral and Neurotrophic Effects

ACTH (7-16)NH2 has demonstrated significant behavioral and neurotrophic effects. It influences motor activity in rats, both increasing and inducing hypokinesia under different conditions, such as low light intensity and mild stress. In rats with brain lesions, ACTH (7-16)NH2 can reverse lesion-induced motor hypoactivity, suggesting its potential role in brain processes affected by environmental changes and brain damage (Wolterink & van Ree, 1989).

Action on Brain Peptidases

Research on brain peptidases indicates that ACTH (7-16)NH2, among other fragments, can be produced by the action of these enzymes on ACTH at various pH levels. This suggests its involvement in the complex processing and regulation of ACTH in the brain (Wang, Burbach, & Verhoef, 1983).

Interaction with Dopaminergic Ligands

ACTH (7-16)NH2 exhibits an ability to influence dopaminergic ligands, particularly in its interaction with dopamine D2 receptors. This finding suggests its potential role in regulating dopaminergic neurotransmission, with implications for understanding disorders involving dopaminergic systems (Florijn et al., 1991).

Role in ACTH Processing

The processing of ACTH in the brain is a significant area where ACTH (7-16)NH2 is involved. Its generation and the character of its fragments provide insight into the proteolytic processes governing ACTH biotransformation, an essential aspect of understanding ACTH's central activities in the brain (Wang, Burbach, Verhoef, & de Wied, 1983).

Influence on Bone Mass

ACTH, including its fragment ACTH (7-16)NH2, has been identified as a novel regulator of bone mass. This aspect expands the understanding of ACTH beyond its traditional endocrine functions, suggesting a more diverse physiological role (Isales, Zaidi, & Blair, 2010).

properties

CAS RN

57241-86-8

Product Name

Acth (7-16)NH2

Molecular Formula

C58H92N18O10

Molecular Weight

1201.5 g/mol

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]-N-[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C58H92N18O10/c1-35(2)49(56(85)69-34-47(77)70-42(21-9-12-26-60)53(82)72-41(50(63)79)20-8-11-25-59)75-55(84)46-24-15-29-76(46)57(86)44(22-10-13-27-61)71-48(78)33-68-52(81)45(31-37-32-67-40-19-7-6-18-38(37)40)74-54(83)43(23-14-28-66-58(64)65)73-51(80)39(62)30-36-16-4-3-5-17-36/h3-7,16-19,32,35,39,41-46,49,67H,8-15,20-31,33-34,59-62H2,1-2H3,(H2,63,79)(H,68,81)(H,69,85)(H,70,77)(H,71,78)(H,72,82)(H,73,80)(H,74,83)(H,75,84)(H4,64,65,66)/t39-,41-,42-,43-,44-,45-,46-,49-/m0/s1

InChI Key

HTQNAQFVDAMSPJ-XAPJERKZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CC=CC=C4)N

SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=CC=C4)N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=CC=C4)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

FRWGKPVGKK

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acth (7-16)NH2;  ACTH - (7-16)-amide; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acth (7-16)NH2
Reactant of Route 2
Acth (7-16)NH2
Reactant of Route 3
Acth (7-16)NH2
Reactant of Route 4
Acth (7-16)NH2
Reactant of Route 5
Acth (7-16)NH2
Reactant of Route 6
Acth (7-16)NH2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.